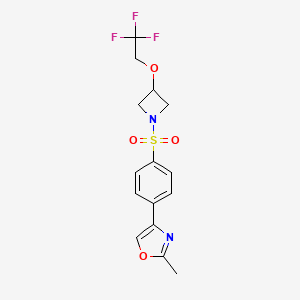

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole

Description

Properties

IUPAC Name |

2-methyl-4-[4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O4S/c1-10-19-14(8-23-10)11-2-4-13(5-3-11)25(21,22)20-6-12(7-20)24-9-15(16,17)18/h2-5,8,12H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUUJFIQRKRGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-phenyl-oxazole with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. In vitro tests on glioblastoma cell lines have revealed that certain synthesized compounds induce apoptosis in cancer cells . The unique structural features of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole may enhance its potency as an anticancer agent.

Anti-Diabetic Activity

In vivo studies using models such as Drosophila melanogaster have shown promising results for compounds related to 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole in lowering glucose levels . This suggests potential applications in diabetes management.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several oxazole derivatives and tested their antimicrobial activity against Mycobacterium smegmatis. Compounds with electron-withdrawing groups demonstrated lower minimum inhibitory concentrations (MIC), highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a study focused on anticancer properties, specific derivatives of oxazole were screened for their cytotoxic effects on glioblastoma cell lines. The results indicated that compounds induced significant DNA damage leading to cell death . This underscores the therapeutic potential of such compounds in oncology.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Lansoprazole sulfide: Similar in structure due to the presence of a trifluoroethoxy group and a sulfonyl group.

Omeprazole: Shares the sulfonyl group and is used as a proton pump inhibitor.

Tembotrione: Contains a trifluoroethoxy group and is used as a herbicide.

Uniqueness

2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is unique due to its combination of an oxazole ring with a trifluoroethoxy-substituted azetidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Biological Activity

The compound 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 353.32 g/mol. The structure features an oxazole ring, a sulfonyl group, and a trifluoroethoxy-substituted azetidine moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.32 g/mol |

| CAS Number | 2310207-86-2 |

Synthesis

The synthesis of 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole typically involves multiple steps:

- Formation of the Oxazole Ring : The initial step involves cyclization of appropriate precursors to form the oxazole ring.

- Sulfonylation : The introduction of the sulfonyl group is achieved through reaction with sulfonyl chlorides.

- Trifluoroethoxy Substitution : The trifluoroethoxy group is introduced via nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Tested Strains :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

The compound showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 200 µg/mL, indicating moderate to good antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound was tested against several fungal strains:

- Candida albicans

- Aspergillus niger

The results indicated that the compound also possesses antifungal activity, further enhancing its potential as a therapeutic agent .

The proposed mechanism of action involves inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. The presence of the trifluoroethoxy group is believed to enhance membrane permeability, facilitating greater access to intracellular targets .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a series of azetidine derivatives revealed that modifications in the side chains significantly influenced their antibacterial potency. The introduction of the trifluoroethoxy moiety was correlated with enhanced activity against resistant strains .

- Case Study on Antifungal Properties : Another investigation focused on the antifungal effects against Candida species showed that compounds similar to 2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole exhibited promising results in inhibiting fungal growth in vitro .

Q & A

Q. How can scaled synthesis maintain purity during gram-scale production?

- Methodology : Optimize batch reactor conditions (e.g., controlled addition of reagents to manage exothermic steps). Implement in-line FTIR for real-time monitoring. Use continuous flow systems for sulfonation steps to reduce byproduct formation. Validate purity via NMR and HPLC (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.